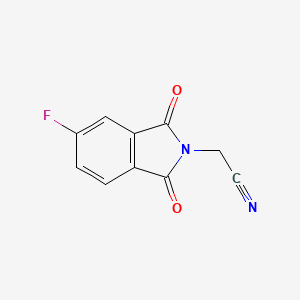

![molecular formula C12H13NO3 B2500793 N-([2,3'-bifuran]-5-ylmethyl)propionamide CAS No. 2034565-67-6](/img/structure/B2500793.png)

N-([2,3'-bifuran]-5-ylmethyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The papers provided do not specifically address the synthesis of N-([2,3'-bifuran]-5-ylmethyl)propionamide, but they do detail the synthesis of other complex organic compounds. For example, the synthesis of N-propylcarbamothioyl benzamide complexes and N-(cyano(naphthalen-1-yl)methyl)benzamides involves direct acylation reactions and the use of nanocatalysts for multicomponent condensation reactions . These methods could potentially be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.

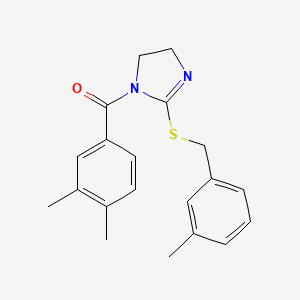

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, and DFT calculations . These studies provide detailed information on the crystal packing, hydrogen bonding interactions, and the energy frameworks of the molecules. Such analyses are crucial for understanding the stability and reactivity of the compounds.

Chemical Reactions Analysis

The papers discuss the use of synthesized compounds in various chemical reactions. For instance, the N-propylcarbamothioyl benzamide complex is used as a nanocatalyst for the Biginelli reaction, which is a multicomponent condensation reaction to synthesize dihydropyrimidinones . Similarly, the benzamide derivatives synthesized in another study are used for colorimetric sensing of fluoride anions, indicating their potential in chemical sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the studies are characterized by their solid-state structures, magnetic properties, and their interaction with other molecules. For example, the nanocatalyst described in one paper has magnetic properties that allow for its easy recovery and reuse . The antipyrine derivatives are analyzed for their intermolecular interactions, which are stabilized by hydrogen bonds and electrostatic energy contributions . The benzamide derivatives exhibit colorimetric sensing behavior, which is a significant physical property for practical applications .

Applications De Recherche Scientifique

β-Arylation of Carboxamides via Iron-catalyzed C(sp3)-H Bond Activation : This research demonstrates the arylation of propionamide derivatives, highlighting a methodology that could be applied to modify compounds like N-([2,3'-bifuran]-5-ylmethyl)propionamide for potential applications in organic synthesis and drug development (R. Shang et al., 2013).

Surface Zwitterionic Functionalization of Polyamide Nanofiltration Membranes : Although not directly related to this compound, this study explores the modification of polyamide membranes with zwitterionic components for improved performance in nanofiltration, suggesting potential applications in material science and water treatment technologies (Yifang Mi et al., 2015).

Nickel-catalyzed Direct Thioetherification of β-C(sp(3))-H Bonds of Aliphatic Amides : This research outlines a method for thioetherification of propionamides, which could be relevant for the functionalization of compounds like this compound for pharmaceutical applications or in the synthesis of complex molecules (Cong Lin et al., 2015).

Cationic Polyamides for Gene Transfection : While not directly related, the development of cationic polyamides for gene delivery highlights the potential biomedical applications of amide derivatives, suggesting that structurally similar compounds might be explored for nucleic acid delivery or other therapeutic purposes (Chengnan Zhang et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of N-([2,3’-bifuran]-5-ylmethyl)propionamide are currently unknown . This compound is a derivative of propionamide , which belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds can react in many different organic processes to form other useful compounds for synthesis .

Biochemical Pathways

It’s worth noting that propionamide, its parent compound, is involved in various biochemical processes . More research is required to determine the specific pathways affected by this compound and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, propionamide, an important pollutant emitted into the atmosphere from a variety of sources, is abundant in many areas worldwide, and could be involved in new particle formation (NPF) .

Propriétés

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-12(14)13-7-10-3-4-11(16-10)9-5-6-15-8-9/h3-6,8H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCSUUAWQZQPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=C(O1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)

![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)